2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H19F3N4O4 and its molecular weight is 484.435. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide represents a novel class of heterocyclic compounds with potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of the compound is C20H18F3N3O3 with a molecular weight of approximately 403.37 g/mol. The presence of functional groups such as methoxy, trifluoromethyl, and the pyrimidine core structure contributes to its biological activity.
Structural Features
Feature | Description |
---|---|
Core Structure | Dihydropyrido[3,2-d]pyrimidine |
Functional Groups | Methoxy, trifluoromethyl |
Molecular Weight | 403.37 g/mol |
CAS Number | 865758-96-9 |
Anticancer Activity
Recent studies have indicated that compounds containing pyrido[3,2-d]pyrimidine scaffolds exhibit significant anticancer properties. For example, derivatives have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A431 (vulvar epidermal carcinoma)
In vitro tests demonstrated that these compounds inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis. Specifically, compounds targeting the polo-like kinase (Plk1) pathway have shown to effectively disrupt mitotic processes in cancer cells .
Case Studies
-
Study on MCF-7 Cells :
- Findings : The compound exhibited an IC50 value of 6.2 μM against MCF-7 cells.
- Mechanism : Induction of apoptosis via caspase activation.
-
A431 Cell Line Studies :
- Findings : Significant inhibition of migration and invasion was observed.
- Mechanism : Disruption of the epithelial-mesenchymal transition (EMT) process.
Synthesis Pathway
The compound can be synthesized through a multi-step reaction involving:
- Formation of the pyrido[3,2-d]pyrimidine scaffold.
- Introduction of the methoxybenzyl group via nucleophilic substitution.
- Final acylation step to attach the trifluoromethylphenyl acetamide moiety.
Reaction Conditions
Step | Conditions |
---|---|
Pyrimidine Synthesis | Heating with sodium hydrogencarbonate in isopropanol at 100°C for 2 hours |
Substitution Reaction | Nucleophilic attack under basic conditions |
Acylation | Using acetic anhydride or equivalent |
Properties
CAS No. |
923123-28-8 |
---|---|
Molecular Formula |
C24H19F3N4O4 |
Molecular Weight |
484.435 |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H19F3N4O4/c1-35-18-9-7-15(8-10-18)13-31-22(33)21-19(6-3-11-28-21)30(23(31)34)14-20(32)29-17-5-2-4-16(12-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32) |
InChI Key |
OHOCRBUEHDDIJN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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